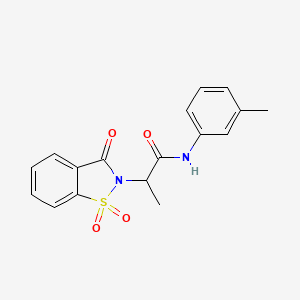![molecular formula C19H20ClN3O3 B6484792 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea CAS No. 922896-92-2](/img/structure/B6484792.png)
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea, also known as CMU, is a synthetic compound with potential applications in scientific research. It has been studied in a variety of fields, including biochemical and physiological research, due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has shown potential in cancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific proteins involved in cell proliferation, making it a candidate for developing new anticancer drugs. Studies have indicated its effectiveness in reducing tumor growth in preclinical models .
Neuroprotective Agents
Research has explored the neuroprotective properties of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments aimed at preserving cognitive function .
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-25-10-9-23-12-16(14-5-3-4-6-17(14)23)22-19(24)21-15-11-13(20)7-8-18(15)26-2/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUIFCMDTVUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide](/img/structure/B6484722.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B6484724.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B6484728.png)
![N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6484730.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6484731.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6484739.png)
![methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate](/img/structure/B6484752.png)
![2-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6484755.png)
![2-(4-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carbonyl}piperazin-1-yl)-6-ethyl-1,3-benzothiazole](/img/structure/B6484774.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6484780.png)
![4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6484781.png)
![4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6484787.png)
![2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6484788.png)
